A Comprehensive Technical Guide to Cbz-4-biphenyl-D-alanine: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to Cbz-4-biphenyl-D-alanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Novel Therapeutics
Cbz-4-biphenyl-D-alanine, formally known as (2R)-2-(benzyloxycarbonylamino)-3-(4-biphenylyl)propanoic acid, is a non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structure combines three key features that make it a valuable tool for designing novel peptide-based and small molecule therapeutics: the Cbz (carboxybenzyl) protecting group, a D-stereoisomer of alanine, and a biphenyl side chain.
The Cbz group provides a stable yet readily cleavable protection for the amine functionality, essential for controlled and stepwise peptide synthesis. The D-configuration of the alanine backbone offers resistance to enzymatic degradation by proteases, a common challenge in the development of peptide drugs, thereby enhancing the metabolic stability and in vivo half-life of the resulting compounds. The biphenyl moiety, a prominent feature in many biologically active molecules, provides a rigid, hydrophobic scaffold that can engage in favorable interactions with biological targets, such as enzymes and receptors, often leading to enhanced binding affinity and potency.[1]
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Cbz-4-biphenyl-D-alanine, offering insights for its effective utilization in the design and development of next-generation therapeutics.
Physicochemical and Spectroscopic Properties
Understanding the fundamental physicochemical and spectroscopic properties of Cbz-4-biphenyl-D-alanine is crucial for its effective handling, characterization, and application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁NO₄ | [2] |
| Molecular Weight | 375.4 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 83-84 °C (for Cbz-D-alanine) | [3] |
| Solubility | Soluble in methanol, ethyl acetate, and acetic acid; sparingly soluble in water. | [4][5] |
| pKa (Predicted) | 4.00 ± 0.10 | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzyl groups, typically in the range of 7.0-8.0 ppm. The α-proton of the alanine backbone would appear as a multiplet, and the methylene protons of the biphenyl side chain and the Cbz group would also be present.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (around 120-140 ppm) corresponding to the biphenyl and benzyl rings. The carbonyl carbons of the carboxylic acid and the carbamate will resonate at lower field strengths (typically > 170 ppm).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (375.4 g/mol ), along with characteristic fragmentation patterns.
Synthesis and Purification
The synthesis of Cbz-4-biphenyl-D-alanine is typically achieved through a standard Schotten-Baumann reaction, which involves the protection of the amino group of D-4-biphenylalanine with benzyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of Cbz-4-biphenyl-D-alanine
Materials:
-
D-4-biphenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for recrystallization
Procedure:
-
Dissolution: Dissolve D-4-biphenylalanine in an aqueous solution of sodium hydroxide.
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while maintaining the pH of the solution in the basic range by the concomitant addition of a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Cbz-4-biphenyl-D-alanine as a white to off-white solid.
Caption: Synthetic workflow for Cbz-4-biphenyl-D-alanine.
Chemical Reactivity and Stability
The chemical reactivity of Cbz-4-biphenyl-D-alanine is primarily dictated by its three functional groups: the carboxylic acid, the Cbz-protected amine, and the biphenyl side chain.
-
Carboxylic Acid: The carboxylic acid moiety can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). It can also be reduced to the corresponding alcohol or converted to other derivatives.
-
Cbz-Protected Amine: The Cbz group is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), making it a useful orthogonal protecting group. It is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) or under strong acidic conditions (e.g., HBr in acetic acid).
-
Biphenyl Side Chain: The biphenyl group is generally stable to most reaction conditions used in peptide synthesis. It can, however, undergo electrophilic aromatic substitution reactions under specific conditions.
Storage and Stability: Cbz-4-biphenyl-D-alanine should be stored in a cool, dry, and dark place to prevent degradation.[4] It is a stable compound under normal laboratory conditions.
Applications in Drug Development
The unique structural features of Cbz-4-biphenyl-D-alanine make it a valuable building block for the synthesis of peptidomimetics and small molecule inhibitors with potential therapeutic applications.
Antibacterial Agents
D-alanine is an essential component of the peptidoglycan cell wall in many bacteria.[3] Its incorporation into peptidoglycan is a key step in bacterial survival. Therefore, molecules that mimic D-alanine or interfere with its metabolic pathways are attractive targets for the development of novel antibiotics. The incorporation of Cbz-4-biphenyl-D-alanine into peptide sequences can lead to compounds that inhibit bacterial cell wall biosynthesis. The biphenyl moiety can provide additional hydrophobic interactions with the target enzyme, potentially leading to increased potency.
Caption: Inhibition of bacterial cell wall synthesis.
Protease Inhibitors
The unnatural D-amino acid configuration and the bulky biphenyl side chain can be exploited in the design of protease inhibitors. Many proteases have specific recognition pockets for the side chains of amino acids in their substrates. The biphenyl group of Cbz-4-biphenyl-D-alanine can be designed to fit into the S1 or other specificity pockets of a target protease, leading to potent and selective inhibition. The D-stereochemistry can also enhance the stability of the inhibitor against proteolytic cleavage.
Other Therapeutic Areas
The biphenyl scaffold is a privileged structure in medicinal chemistry and has been incorporated into a wide range of therapeutic agents, including antihypertensive, anti-inflammatory, and anticancer drugs.[1] Therefore, Cbz-4-biphenyl-D-alanine can serve as a versatile starting material for the synthesis of novel drug candidates in various therapeutic areas. The incorporation of this building block can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for incorporating Cbz-4-biphenyl-D-alanine as the N-terminal residue in a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
Cbz-4-biphenyl-D-alanine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
DMF (N,N-dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Coupling: For the N-terminal residue, couple Cbz-4-biphenyl-D-alanine using the same coupling procedure.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
Conclusion
Cbz-4-biphenyl-D-alanine is a specialized yet highly valuable building block for drug discovery and development. Its unique combination of a stable protecting group, a metabolically robust D-amino acid core, and a versatile biphenyl side chain provides medicinal chemists with a powerful tool to design novel therapeutics with improved properties. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its successful application in creating the next generation of peptide and small molecule drugs.
References
- Han, J., Kaspersen, S. J., Nervik, S., et al. (2019). Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
-
Wikipedia. (2024). Alanine. In Wikipedia. Retrieved January 25, 2026, from [Link].
-
Wikipedia. (2024). Formyl peptide receptor 2. In Wikipedia. Retrieved January 25, 2026, from [Link].
-
PubChem. (n.d.). Cbz-4-biphenyl-L-ala. Retrieved January 25, 2026, from [Link].
-
Cheméo. (n.d.). dl-Alanine. Retrieved January 25, 2026, from [Link].
- Google Patents. (n.d.). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Aouad, M. R., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(16), 3456.
- Dinca, A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Polymers, 15(3), 534.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of N-Cbz-D-Alanine: Embracing Green Chemistry Principles. Retrieved January 25, 2026, from [Link].
- Shokat, K. M., et al. (2011). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 2(1), 35-39.
-
ACS Publications. (2026). ACS Medicinal Chemistry Letters Vol. 17 No. 1. Retrieved January 25, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved January 25, 2026, from [Link].
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved January 25, 2026, from [Link].
-
PubMed. (n.d.). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. Retrieved January 25, 2026, from [Link].
-
PubMed Central. (n.d.). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Retrieved January 25, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 25, 2026, from [Link].
-
Molbase. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved January 25, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved January 25, 2026, from [Link].
-
PubMed. (n.d.). 13C n.m.r. study of L-alanine peptides. Retrieved January 25, 2026, from [Link].
- Google Patents. (n.d.). Preparation method for 2-phenylpropionic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cbz-4-biphenyl-L-ala | C23H21NO4 | CID 7010375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum [chemicalbook.com]
- 7. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 8. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
